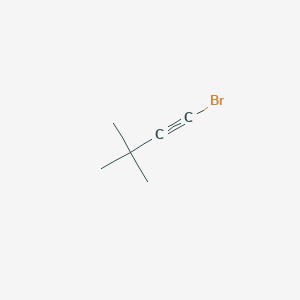
1-Bromo-3,3-dimethyl-1-butyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,3-dimethyl-1-butyne, also known as 2-bromo-2,3-dimethylbut-3-ene-1-yne or TMS-EBX, is an important reagent in organic synthesis. It is widely used in the preparation of various organic compounds, including natural products, pharmaceuticals, and materials.
科学的研究の応用
1-Bromo-3,3-dimethyl-1-butyne has been used in a variety of scientific research applications, including:
- Synthesis of natural products: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various natural products, such as (-)-epi-cyclocelabenzine, (+)-plicamine, and (+)-dihydroactinidiolide. These compounds have potential biological activities, such as anticancer, antifungal, and insecticidal properties.
- Preparation of pharmaceuticals: 1-Bromo-3,3-dimethyl-1-butyne has been used in the preparation of several pharmaceuticals, such as a CCR5 antagonist for the treatment of HIV infection, a PPARγ agonist for the treatment of diabetes, and a JAK2 inhibitor for the treatment of cancer.
- Synthesis of materials: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various materials, such as dendrimers, polymers, and liquid crystals. These materials have potential applications in drug delivery, sensing, and electronics.
作用機序
1-Bromo-3,3-dimethyl-1-butyne is an electrophilic reagent that can react with nucleophiles, such as enolates, Grignard reagents, and organolithium compounds. The reaction proceeds via nucleophilic addition to the triple bond, followed by elimination of bromide ion. The resulting product can undergo further reactions, such as oxidation, reduction, or coupling, to form various organic compounds.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 1-Bromo-3,3-dimethyl-1-butyne. However, it has been reported that this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. This inhibition may lead to drug-drug interactions and toxicity.
実験室実験の利点と制限
The advantages of using 1-Bromo-3,3-dimethyl-1-butyne in lab experiments include its high reactivity, versatility, and availability. It can react with a wide range of nucleophiles to form various organic compounds. However, the limitations of using this compound include its toxicity, air and moisture sensitivity, and potential for explosive decomposition. Proper handling and storage are required to ensure safety.
将来の方向性
There are several future directions for the research on 1-Bromo-3,3-dimethyl-1-butyne, including:
- Development of new synthetic methods: New synthetic methods for 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be developed to improve efficiency, selectivity, and safety.
- Exploration of new reactions: New reactions of 1-Bromo-3,3-dimethyl-1-butyne with nucleophiles can be explored to expand its synthetic applications and discover new organic compounds.
- Investigation of biological activities: The biological activities of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be investigated to discover new drugs and materials with potential therapeutic and diagnostic applications.
- Study of mechanism of action: The mechanism of action of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be studied to understand their reactivity and selectivity in organic reactions.
- Improvement of safety and environmental impact: The safety and environmental impact of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be improved by developing safer and greener synthetic methods and handling procedures.
合成法
The synthesis of 1-Bromo-3,3-dimethyl-1-butyne can be achieved by reacting 3,3-dimethyl-1-butyne with bromine in the presence of a catalyst, such as iron(III) bromide or aluminum bromide. The reaction proceeds via electrophilic addition of bromine to the triple bond of 3,3-dimethyl-1-butyne, followed by elimination of hydrogen bromide. The product can be purified by distillation or column chromatography.
特性
CAS番号 |
13601-86-0 |
|---|---|
製品名 |
1-Bromo-3,3-dimethyl-1-butyne |
分子式 |
C6H9Br |
分子量 |
161.04 g/mol |
IUPAC名 |
1-bromo-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2,3)4-5-7/h1-3H3 |
InChIキー |
XJKPPUAWBFQJNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CBr |
正規SMILES |
CC(C)(C)C#CBr |
同義語 |
1-broMo-3,3-diMethyl-1-butyne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



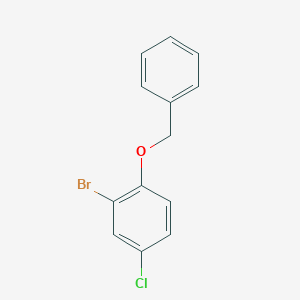
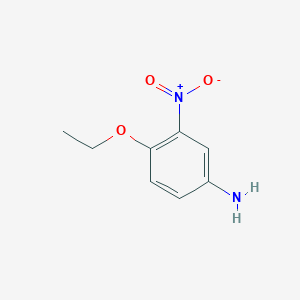
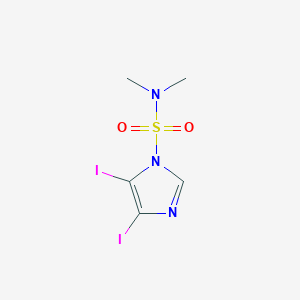
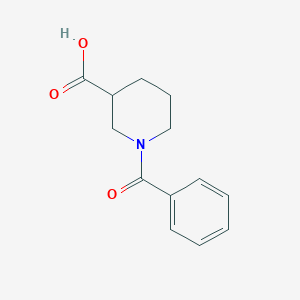
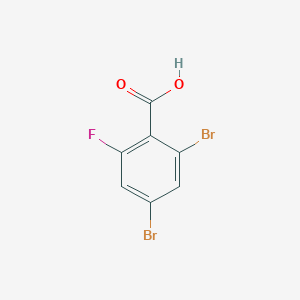
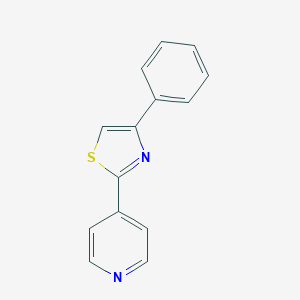
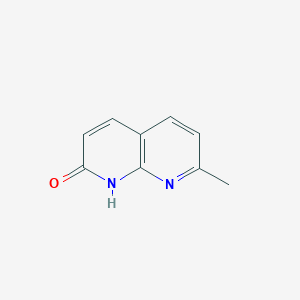
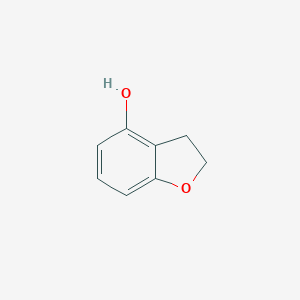

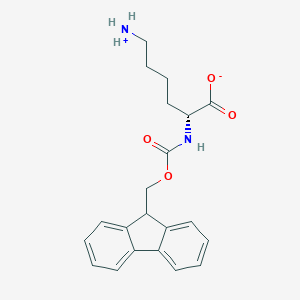
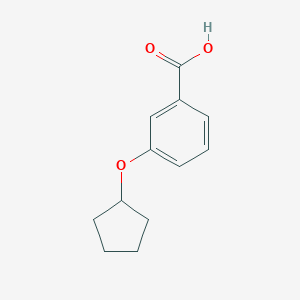
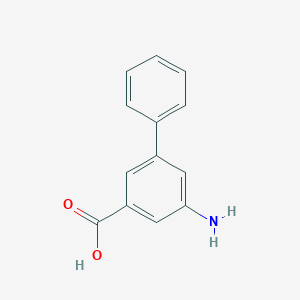
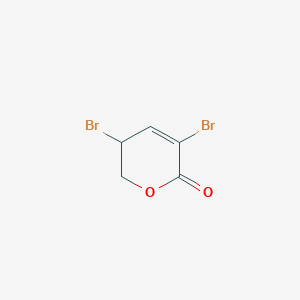
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)